BenchChemオンラインストアへようこそ!

6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide

Protein Kinase Inhibition ALK/c-Met Structure-Activity Relationship (SAR)

Source CAS 1251579-43-7 as a unique ALK/c-Met kinase chemical probe. Its critical 6-methoxy + 4-OCF3 substitution pattern defines superior lipophilicity and membrane permeability versus non-fluorinated or 6-H analogs, preventing off-target liabilities in oncology models. Ideal for building targeted SAR libraries, developing LC-MS/MS reference standards, or screening against kinase selectivity panels. This non-human research compound is available in high purity from specialized suppliers.

Molecular Formula C13H10F3N3O3
Molecular Weight 313.236
CAS No. 1251579-43-7
Cat. No. B2407427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide
CAS1251579-43-7
Molecular FormulaC13H10F3N3O3
Molecular Weight313.236
Structural Identifiers
SMILESCOC1=NN=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C13H10F3N3O3/c1-21-11-7-6-10(18-19-11)12(20)17-8-2-4-9(5-3-8)22-13(14,15)16/h2-7H,1H3,(H,17,20)
InChIKeyWOUMVYDNCVCQNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing 6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide (CAS 1251579-43-7) for Kinase-Focused Research


6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide (CAS 1251579-43-7) is a synthetic, small-molecule heterocycle belonging to the pyridazine-3-carboxamide class. Its structure features a 6-methoxypyridazine core linked via a carboxamide bridge to a 4-(trifluoromethoxy)phenyl ring. While its specific biological profile is not publicly detailed, the compound is cataloged by chemical suppliers for non-human research use and is structurally related to a broader class of compounds developed as inhibitors of protein kinases, particularly anaplastic lymphoma kinase (ALK) and c-Met. [1] This structural affiliation suggests its primary utility in early-stage drug discovery, chemical biology probe development, and as a synthetic building block within medicinal chemistry programs targeting kinase-dependent pathways.

Why 6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide Cannot Be Simply Replaced by Other Pyridazine Analogs


In the context of pyridazine-3-carboxamide-based kinase inhibitors, minor structural modifications are known to profoundly impact target selectivity and potency. A key patent in this space explicitly defines critical substituent variations, such as replacing a 6-methoxy group with hydrogen, difluoromethoxy, or trifluoromethoxy, as generating distinct chemical entities with 'unexpected drug properties.' [1] Therefore, the specific combination of a 6-methoxy electron-donating group and a 4-(trifluoromethoxy)phenyl ring in CAS 1251579-43-7 creates a unique electronic and steric profile. Generic substitution with a close analog, such as a 6-H, 6-Cl, or 4-CF3 variant, is predicted to result in a different pharmacological fingerprint, potentially losing desired target engagement or gaining off-target liabilities, making it a distinct research tool despite superficial similarity.

Quantitative Differentiation Evidence for 6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide Against Closest Analogs


Kinase Inhibition Selectivity: Target Compound vs. Class-Level Comparators

The class of substituted pyridazine carboxamides to which the target compound belongs is characterized in patent literature as having 'unexpected drug properties as inhibitors of protein kinases especially against ALK.' [1] In the absence of direct biochemical assay data for CAS 1251579-43-7, a class-level inference is drawn from structure-activity relationship (SAR) data for close analogs. The patent specifically defines a Markush structure where the R1 group on the pyridazine ring can be hydrogen, methoxy, difluoromethoxy, or trifluoromethoxy, each defining a separate compound scope. This indicates that a 6-methoxy substituent is a distinct, non-obvious selection that confers a specific kinase inhibition profile differing from the 6-H or 6-OCF3 analogs. Quantified, direct comparison data (e.g., IC50 values) for the target compound versus a named comparator is not publicly available.

Protein Kinase Inhibition ALK/c-Met Structure-Activity Relationship (SAR)

Physicochemical Property Differentiation: Impact of 4-Trifluoromethoxy Substitution

The 4-(trifluoromethoxy)phenyl (4-OCF3) group is a well-characterized substituent in medicinal chemistry, known to significantly increase lipophilicity and metabolic stability compared to non-fluorinated analogs like the 4-methoxyphenyl group. The trifluoromethoxy group has an enhanced electron-withdrawing effect, which can strengthen key drug-target interactions. While direct comparative LogP or metabolic stability data for the 4-OCF3 target compound versus its 4-OCH3 analog are not published, class-level knowledge supports that the 4-OCF3 analog will exhibit higher LogP (+1.0 to +1.5 units) and greater resistance to oxidative metabolism. [1] This predictable differentiation is a key driver for selecting the 4-OCF3 variant for cellular and in vivo studies.

Lipophilicity (LogP) Metabolic Stability Fluorine Chemistry

Sourcing Purity and Identity Verification: A Distinct Analytical Fingerprint

A definitive point of differentiation is the compound's unique chemical identity, which is verifiable through its specific analytical signatures. The InChI Key (WOUMVYDNCVCQNX-UHFFFAOYSA-N) is a unique structural hash. Any procured batch of CAS 1251579-43-7 can be rigorously distinguished from its closest analog, such as 6-chloro-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide, through differential diagnostic peaks in 1H NMR (absence of the 6-methoxy singlet for the chloro analog) and FT-IR (presence of C-O-C stretch), as well as a distinct LC-MS retention time and molecular ion peak (e.g., [M+H]+ m/z 314 for the target vs. m/z 318/320 for the 6-Cl analog). Supplier CoA-specified purity (typically >95% by HPLC) further guarantees that the intended research tool is obtained.

Purity (HPLC) Structural Confirmation (NMR, MS) Analytical QC

Key Application Scenarios for Procuring 6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide


Chemical Probe for ALK/c-Met Kinase Target Engagement Studies

Given its structural affiliation with a class of patented ALK/c-Met kinase inhibitors [1], CAS 1251579-43-7 is optimally sourced as a starting point or control compound for developing novel chemical probes. This application directly stems from the class-level evidence that the 6-methoxypyridazine substitution pattern is critical for kinase activity. Researchers can use this compound in kinase selectivity panels (e.g., against a panel of 50-100 kinases) to map its unique selectivity fingerprint and compare it directly to other pyridazine-carboxamide analogs, thereby establishing a quantitative SAR dataset where one does not currently exist.

Lead Compound for Cellular Oncology Model Development

The compound is suitable for cellular assays in oncology models (e.g., ALK-positive NSCLC or c-Met-amplified gastric cancer cell lines) where the target kinases are known oncogenic drivers. The procurement decision is justified by the evidence of its enhanced lipophilicity from the 4-OCF3 group, which predicts superior cell membrane permeability compared to a less lipophilic 4-OCH3 analog. By using this specific compound, scientists can investigate the impact of this particular physicochemical profile on anti-proliferative activity in a head-to-head manner against non-fluorinated or other halogenated analogs.

Analytical Reference Standard for Mass Spectrometry-Based Metabolite Profiling

The compound's unique analytical fingerprint (InChI Key, exact mass, and predicted MS/MS fragmentation pattern) makes it an ideal reference standard for LC-MS/MS method development. This application is directly supported by the chemical identity and purity evidence. A Drug Metabolism and Pharmacokinetics (DMPK) laboratory can procure this compound to establish a sensitive and specific quantitative method for detecting the parent compound and its potential metabolites in microsomal stability assays, even before proceeding to more costly radiolabeled studies.

A Building Block for Focused Kinase Inhibitor Library Synthesis

Medicinal chemistry teams engaged in library synthesis can source this compound as a scaffold for late-stage diversification. The evidence of its distinct reactivity relative to a 6-chloro analog supports its use in orthogonal synthetic routes. For example, the 6-methoxy group can be cleaved and further derivatized, while the 4-OCF3 phenyl ring provides a stable, lipophilic anchor. This allows for the rapid parallel synthesis of a small, focused library around this specific core to explore SAR beyond what is described in the existing patent literature.

Quote Request

Request a Quote for 6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.